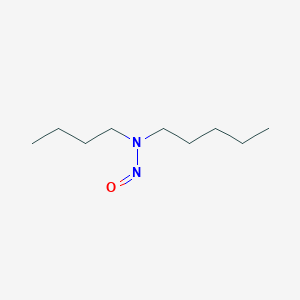
2,4-Dimethyl-3-nitropyridine
Descripción general
Descripción
2,4-Dimethyl-3-nitropyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H4N-NO2. It is characterized by the presence of two methyl groups and a nitro group attached to the pyridine ring. The molecular and crystal structures of related nitropyridine compounds have been extensively studied, revealing various crystalline forms and intermolecular interactions, such as hydrogen bonding, which contribute to their stability and properties .
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves nitration reactions, where nitro groups are introduced into the pyridine ring. For instance, nitration of 2,5-dimethyl-4-phenylpyridine results in the para-nitration of the phenyl ring, and further nitration can lead to a mixture of dinitro derivatives . Similarly, the preparation of 2-, 3-, and 4-dimethylaminopyridines and their oxides involves electrophilic substitution reactions in sulfuric acid, yielding products nitrated ortho or para to the dimethylamino group . These methods could potentially be adapted for the synthesis of 2,4-dimethyl-3-nitropyridine.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is influenced by the position and nature of substituents on the pyridine ring. For example, the crystal structure of 2-amino-4-methyl-3-nitropyridine shows a layered arrangement stabilized by N-H···N and N-H···O hydrogen bonds . Similarly, 2-N-ethylamino-5-methyl-4-nitropyridine exhibits a dimeric structure with intermolecular NH··N hydrogen bonds . These structural features are crucial for understanding the molecular conformation of 2,4-dimethyl-3-nitropyridine.
Chemical Reactions Analysis
Nitropyridine compounds participate in various chemical reactions, primarily due to the reactivity of the nitro group. The nitro group can undergo reduction to form amino derivatives, as seen in the synthesis of 3-amino-6,6'-dimethyl-2,2'-bipyridine from 6,6'-dimethyl-3-nitro-2,2'-bipyridine . Electrophilic substitution reactions are also common, as demonstrated by the nitration of dimethylaminopyridines . These reactions are indicative of the potential reactivity of 2,4-dimethyl-3-nitropyridine in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are closely related to their molecular and crystal structures. Vibrational studies and quantum chemical calculations provide insights into the vibrational frequencies and thermodynamic properties of these compounds . For example, the vibrational properties of 2-amino-4-nitropyridine have been investigated in relation to its crystal structure, revealing the behavior of N-H stretching vibrations . The crystal structure of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide shows intermolecular interactions that are significant for its vibrational spectra . These studies suggest that similar analyses could be applied to 2,4-dimethyl-3-nitropyridine to determine its physical and chemical properties.
Aplicaciones Científicas De Investigación
Structural and Vibrational Analysis : Studies have characterized similar nitropyridine compounds, like 2,6-dimethyl-4-nitropyridine N-oxide, using density functional theory (DFT) calculations. These analyses include molecular structure, vibrational frequencies, and thermodynamic properties (Yıldırım et al., 2011), (Hanuza et al., 1998).
Chemical Reactions and Mechanisms : Research has delved into the reactions of similar nitropyridines with other substances, such as the reaction of 2-halo-5-nitropyridines with hydroxide ion in dimethyl sulfoxide (Reinheimer et al., 1980).
Intermolecular Interactions : Investigations into the intermolecular C–H⋯O interactions and their effects on crystal structure and vibrational properties have been conducted on related compounds like 2,6-dimethyl-4-nitropyridine N-oxide (Hanuza et al., 1997).
Synthesis of Complex Compounds : Studies have explored the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines, which can involve the conversion of 2,4-dimethyl-5-nitropyridines, thus highlighting the potential applications in the synthesis of complex molecular structures (Turgunalieva et al., 2023).
Cytotoxicity and Biological Interactions : Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides, which are structurally similar to 2,4-Dimethyl-3-nitropyridine, have been synthesized and analyzed for their physicochemical and cytotoxic characteristics, indicating potential applications in biochemistry and pharmacology (Puszko et al., 2011).
Electrochemical Studies : The electrochemical reduction of related compounds like 4-nitropyridine has been examined in aqueous medium, shedding light on the potential electrochemical applications of nitropyridines (Lacasse et al., 1993).
Propiedades
IUPAC Name |
2,4-dimethyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-6(2)7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQKFCFVTVIJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547487 | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitropyridine | |
CAS RN |
1074-76-6 | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20547487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)










